molecular formula C18H14N2O3S2 B2490079 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide CAS No. 921783-44-0

7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide

Cat. No. B2490079
CAS RN: 921783-44-0
M. Wt: 370.44
InChI Key: CPRMQRXSXNJGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a methylthio group, a benzothiazole ring, and a benzofuran ring . These groups and rings are common in many biologically active molecules and can have various effects depending on their arrangement and the other groups present in the molecule .


Molecular Structure Analysis

The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . It has been reported that the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups and rings it contains. For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the other groups present in the molecule.

Scientific Research Applications

Synthesis and Characterization

  • Research has led to the development of novel heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone derivatives. These compounds have displayed significant anti-inflammatory and analgesic activities, making them potential candidates for therapeutic use (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • New heterocyclic compounds like triazolyl-oxadiazolyl-thiazolyl- and thiadiazolylbenzofuran have been synthesized. Their synthesis process involves reactions of dimethoxy and methoxy hydroxybenzofuran-carbohydrazide with various reagents, leading to compounds with potential biological activity (Atta, Fawzy, Ahmed, & Abdel-Rahman, 2002).
  • A study focused on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and investigated their chemical reactions. The resulting compounds' structures were confirmed using spectroscopic data, highlighting the diversity and complexity of synthetic chemistry in this domain (Mohamed, 2021).

Biomedical Applications

  • In the realm of drug discovery, certain benzofuran-7-carboxamides have been identified as novel scaffolds for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. The study synthesized various compounds with different substituents to optimize potency and elucidate structure-activity relationships, indicating the potential of these compounds in therapeutic applications (Lee, Yi, Lee, & Oh, 2012).
  • Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated promising anticancer activity against a panel of human cancer cell lines. This study not only showed the efficacy of the compounds but also their potential for oral drug-like behavior, marking significant progress in the development of new therapeutic agents (Tiwari et al., 2017).

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. Some thiazole derivatives have been found to have anti-inflammatory and analgesic activity with lesser side effects .

Future Directions

Thiazoles are an important class of compounds with diverse biological activities, and there is ongoing research into the design and development of new thiazole derivatives . Future research could explore the potential biological activities of this specific compound and others with similar structures.

Biochemical Analysis

Biochemical Properties

7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its ability to participate in a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects . The benzofuran moiety further enhances its biochemical activity by facilitating interactions with specific proteins and enzymes. For instance, the compound may interact with enzymes involved in oxidative stress pathways, thereby modulating their activity and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . Additionally, the compound’s interaction with cellular proteins can lead to alterations in metabolic pathways, impacting cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions allows it to interact with various enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific target. Furthermore, the compound’s influence on gene expression is mediated through its binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Its degradation products and their potential effects on cellular function are also of interest, as they may contribute to the compound’s overall biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, potential toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular toxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with oxidative stress-related enzymes, such as superoxide dismutase and catalase, suggests its role in modulating redox balance within cells . Additionally, its influence on metabolic pathways related to energy production and lipid metabolism further underscores its biochemical significance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation, thereby affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is known to localize within specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its interaction with key biomolecules and contributing to its overall biological activity.

properties

IUPAC Name

7-methoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-22-11-6-3-5-10-9-12(23-16(10)11)17(21)20-18-19-15-13(24-2)7-4-8-14(15)25-18/h3-9H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRMQRXSXNJGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)C=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.